![molecular formula C12H13B B1443352 7-Bromo-2-isopropyl-1H-indene CAS No. 940884-86-6](/img/structure/B1443352.png)
7-Bromo-2-isopropyl-1H-indene
Overview
Description
“7-Bromo-2-isopropyl-1H-indene” is an organic compound . Its molecular formula is C12H13Br and its molecular weight is 237.14 .
Molecular Structure Analysis
The molecular structure of “7-Bromo-2-isopropyl-1H-indene” consists of a bromine atom attached to an indene ring, which is further substituted with an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2-isopropyl-1H-indene” include a density of 1.3±0.1 g/cm3 , a boiling point of 292.9±29.0 °C at 760 mmHg , and a flash point of 130.1±18.7 °C .Scientific Research Applications
Cancer Chemoprevention
Indene derivatives, including those related to 7-Bromo-2-isopropyl-1H-indene, have been studied for their potential in cancer chemoprevention. They have shown moderate binding activity to the Retinoic Acid Receptor α (RARα), which plays a pivotal role in cellular differentiation and apoptosis. This makes them valuable in the development of new cancer therapies .
Antiproliferative Agents
These compounds have demonstrated potent antiproliferative activity in cell proliferation assays. This suggests that they could be used to inhibit the growth of cancer cells, providing a pathway for the development of novel anticancer drugs .
Cell Differentiation Inducers
Some indene derivatives have been found to induce differentiation in certain cell lines, such as NB4 cells. This property is crucial for the treatment of diseases like acute promyelocytic leukemia, where inducing differentiation of the cancerous cells can be a therapeutic strategy .
Antiviral Activity
Indole derivatives, which share a similar structural motif with 7-Bromo-2-isopropyl-1H-indene, have been reported to exhibit antiviral activities. They have shown inhibitory activity against influenza A and other viruses, indicating their potential as antiviral agents .
Anti-HIV Properties
Specific indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. The structural similarity suggests that 7-Bromo-2-isopropyl-1H-indene could be modified to enhance its efficacy against HIV, offering a new avenue for anti-HIV drug development .
Biological Activity Modulation
The indole nucleus, part of the 7-Bromo-2-isopropyl-1H-indene structure, is known for its ability to bind with high affinity to multiple receptors. This characteristic can be harnessed to develop new derivatives with a wide range of biological activities, potentially leading to new therapeutic drugs .
Safety and Hazards
properties
IUPAC Name |
7-bromo-2-propan-2-yl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYYOTKNVMQERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-isopropyl-1H-indene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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